ナルゲニシン

概要

説明

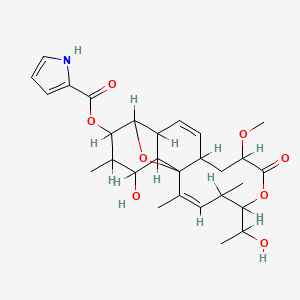

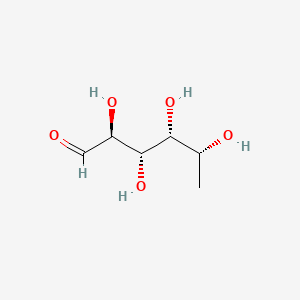

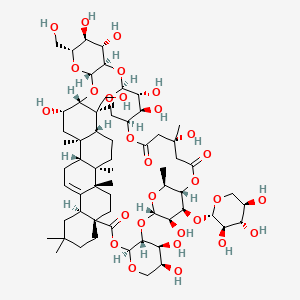

Nargenicin A is a 28-carbon macrolide antibiotic with a fused tricyclic core and a unique ether bridge. It was first isolated from the bacterium Nocardia argentinensis. This compound has shown significant antibacterial activity, particularly against gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains .

科学的研究の応用

Nargenicin A has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying macrolide biosynthesis and enzymatic reactions.

作用機序

Target of Action

Nargenicin primarily targets the replicative DNA polymerase, DnaE1 , in bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis . This enzyme is crucial for DNA replication, making it an essential component for bacterial proliferation and survival.

Mode of Action

Nargenicin binds to the DnaE1 polymerase, inhibiting its activity. This binding induces a DNA damage response, effectively halting DNA replication and leading to bacterial cell death . The compound’s interaction with DnaE1 disrupts the normal function of the enzyme, preventing the synthesis of new DNA strands.

Biochemical Pathways

The inhibition of DnaE1 by Nargenicin affects the DNA replication pathway . This disruption leads to the activation of the DNA damage response pathways, which include the SOS response in bacteria. The downstream effects include cell cycle arrest and apoptosis in bacterial cells .

Pharmacokinetics

Nargenicin’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability and efficacy. The compound is known to be effective at low concentrations against gram-positive bacteria . .

Result of Action

At the molecular level, Nargenicin’s inhibition of DNA polymerase leads to the cessation of DNA synthesis. This results in the accumulation of DNA damage and ultimately bacterial cell death. At the cellular level, this manifests as the inhibition of bacterial growth and proliferation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence Nargenicin’s stability and efficacy. For instance, the compound’s antibacterial activity is more pronounced in environments that favor the stability of its macrolide structure. Additionally, the presence of efflux pumps in some bacterial strains can reduce the compound’s efficacy by expelling it from the bacterial cells .

Nargenicin’s unique mechanism of action and its potent activity against resistant bacterial strains make it a valuable antibiotic, especially in the fight against multi-drug resistant infections.

: Nargenicin - Wikipedia : DNA-Dependent Binding of Nargenicin to DnaE1 Inhibits Replication in …

生化学分析

Biochemical Properties

Nargenicin plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. The biosynthesis of nargenicin involves the coordinated action of several enzymes, including proline adenyltransferase, proline carrier protein, and flavine-dependent acyl-coenzyme A dehydrogenases . These enzymes facilitate the conversion of L-proline into pyrrole-2-carboxylate, a key component of nargenicin . Additionally, nargenicin interacts with bacterial ribosomes, inhibiting protein synthesis and leading to bacterial cell death .

Cellular Effects

Nargenicin exerts profound effects on various types of cells and cellular processes. In bacterial cells, nargenicin disrupts protein synthesis by binding to the ribosome, thereby inhibiting the translation process . This leads to a cessation of bacterial growth and eventual cell death. In eukaryotic cells, nargenicin has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, nargenicin can modulate the expression of genes involved in stress response and metabolic pathways .

Molecular Mechanism

The molecular mechanism of nargenicin involves its binding interactions with bacterial ribosomes. Nargenicin binds to the 50S subunit of the ribosome, preventing the formation of peptide bonds during protein synthesis . This inhibition of protein synthesis is a critical factor in its antibacterial activity. Additionally, nargenicin can inhibit the activity of certain enzymes, further contributing to its antimicrobial effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of nargenicin have been observed to change over time. Nargenicin is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term studies have shown that nargenicin can have sustained antibacterial effects, but its efficacy may diminish over time due to degradation or the development of bacterial resistance .

Dosage Effects in Animal Models

The effects of nargenicin vary with different dosages in animal models. At lower doses, nargenicin exhibits potent antibacterial activity with minimal adverse effects . At higher doses, nargenicin can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve the desired antibacterial effect without causing significant toxicity .

Metabolic Pathways

Nargenicin is involved in several metabolic pathways, particularly those related to fatty acid biosynthesis. The biosynthesis of nargenicin is closely related to the production of polyketide chains from common precursors such as acetate and propionate . Enzymes such as proline adenyltransferase, proline carrier protein, and flavine-dependent acyl-coenzyme A dehydrogenases play crucial roles in the metabolic pathways involving nargenicin .

Transport and Distribution

Within cells and tissues, nargenicin is transported and distributed through interactions with various transporters and binding proteins. These interactions facilitate the localization and accumulation of nargenicin in specific cellular compartments . Nargenicin can also interact with membrane transporters, influencing its uptake and distribution within bacterial cells .

Subcellular Localization

The subcellular localization of nargenicin is primarily within the cytoplasm, where it exerts its antibacterial effects by targeting ribosomes . Nargenicin does not possess specific targeting signals or post-translational modifications that direct it to other cellular compartments. Its activity is largely confined to the cytoplasmic environment, where it can effectively inhibit protein synthesis .

準備方法

Synthetic Routes and Reaction Conditions

The biosynthesis of nargenicin is closely related to fatty acid biosynthesis, producing a polyketide chain. The chain undergoes ring closure to form a large lactone ring and a Diels-Alder reaction to form fused cyclohexane/cyclohexene rings. The oxygen atoms attached to specific carbons are derived from molecular oxygen .

Industrial Production Methods

Enhanced production of nargenicin A1, a derivative of nargenicin, has been achieved using synthetic biology and metabolic engineering. This involves the modular assembly of multiple genes for genetic engineering in Nocardia sp. CS682. Statistical optimization of specific precursors like proline and glucose has led to significantly higher yields .

化学反応の分析

Types of Reactions

Nargenicin A undergoes various chemical reactions, including oxidation, reduction, and substitution. The biosynthesis involves the conversion of l-proline into pyrrole-2-carboxylate through a series of enzymatic reactions .

Common Reagents and Conditions

Common reagents used in the synthesis of nargenicin include acetate, propionate, and molecular oxygen. The conditions typically involve enzymatic catalysis and specific precursor feeding .

Major Products

The major products formed from these reactions include the large lactone ring and the fused cyclohexane/cyclohexene rings, which are characteristic of the nargenicin structure .

類似化合物との比較

Nargenicin A is unique due to its fused tricyclic core and ether bridge. Similar compounds include:

Erythromycin: Another macrolide antibiotic with a different core structure.

Spiramycin: A macrolide with similar antibacterial properties but different molecular targets.

Vancomycin: An antibiotic effective against gram-positive bacteria but with a different mechanism of action.

特性

CAS番号 |

70695-02-2 |

|---|---|

分子式 |

C28H37NO8 |

分子量 |

515.6 g/mol |

IUPAC名 |

[(1S,3R,4R,5R,6R,7S,8R,11S,13S,16S,17R,18E)-6-hydroxy-16-[(1R)-1-hydroxyethyl]-13-methoxy-5,17,19-trimethyl-14-oxo-2,15-dioxatetracyclo[9.8.0.01,7.03,8]nonadeca-9,18-dien-4-yl] 1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C28H37NO8/c1-13-11-14(2)28-17(12-20(34-5)27(33)35-23(13)16(4)30)8-9-18-21(28)22(31)15(3)24(25(18)37-28)36-26(32)19-7-6-10-29-19/h6-11,13,15-18,20-25,29-31H,12H2,1-5H3/b14-11+/t13-,15-,16-,17-,18-,20+,21+,22-,23+,24-,25-,28+/m1/s1 |

InChIキー |

YEUSSARNQQYBKH-SIMZXIQRSA-N |

SMILES |

CC1C=C(C23C(CC(C(=O)OC1C(C)O)OC)C=CC4C2C(C(C(C4O3)OC(=O)C5=CC=CN5)C)O)C |

異性体SMILES |

C[C@@H]1/C=C(/[C@]23[C@@H](C[C@@H](C(=O)O[C@@H]1[C@@H](C)O)OC)C=C[C@@H]4[C@H]2[C@@H]([C@H]([C@H]([C@@H]4O3)OC(=O)C5=CC=CN5)C)O)\C |

正規SMILES |

CC1C=C(C23C(CC(C(=O)OC1C(C)O)OC)C=CC4C2C(C(C(C4O3)OC(=O)C5=CC=CN5)C)O)C |

同義語 |

nargenicin A1 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of nargenicin's antibacterial activity?

A1: Nargenicin primarily targets the bacterial DNA polymerase DnaE1. []

Q2: How does nargenicin interact with DnaE1?

A2: Nargenicin exhibits DNA-dependent binding to DnaE1, meaning it requires the presence of DNA to bind effectively. [] Cryo-electron microscopy studies revealed that nargenicin wedges itself between the terminal base pair of the DNA and the polymerase, occupying the binding sites for both the incoming nucleotide and templating base. [] This interaction effectively blocks DNA replication, leading to bacterial cell death.

Q3: Does nargenicin's interaction with DnaE1 differ across bacterial species?

A3: Yes, research suggests variations in the DNA binding affinity of DnaE1 across bacterial species may contribute to the spectrum of nargenicin's antibacterial activity. []

Q4: Beyond its antibacterial activity, what other biological effects has nargenicin demonstrated?

A4: Nargenicin A1 has shown promising anti-inflammatory and antioxidant effects. [] In LPS-stimulated macrophages and zebrafish models, nargenicin A1 reduced the release of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2. [] It also attenuated the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and MCP-1. [] These anti-inflammatory effects are linked to the inhibition of the NF-κB signaling pathway. []

Q5: Does nargenicin exhibit anticancer activity?

A5: Yes, research on a novel nargenicin A1 analog, 23-demethyl 8,13-deoxynargenicin (compound 9), showed potent antitumor activity. [, , ] In human gastric adenocarcinoma (AGS) cells, compound 9 induced G2/M cell cycle arrest, apoptosis, and autophagy. [] Further investigation revealed that compound 9 inhibits angiogenesis, a crucial process in tumor growth and metastasis, by downregulating both the endothelial VEGF/VEGFR2 signaling pathway and the tumor HIF-1α/VEGF pathway. []

Q6: What is the specific molecular target of compound 9's anticancer activity?

A6: Compound 9 specifically targets cyclophilin A (CypA), a protein involved in various cellular processes, including cell cycle regulation, apoptosis, and angiogenesis. [] Compound 9 downregulates CypA expression, leading to the suppression of the CD147-mediated MAPK signaling pathway and the PI3K/AKT/mTOR pathway. []

Q7: What spectroscopic data is available for nargenicin A1?

A7: The research papers discuss using various spectroscopic techniques to characterize nargenicin A1 and its derivatives. These techniques include:

- Nuclear Magnetic Resonance (NMR): Used to determine the structure, stereochemistry, and biosynthetic origins of nargenicin A1. [, , , , , , ]

- Mass Spectrometry (MS): Employed to confirm the molecular weight and identify intermediates in the biosynthetic pathway of nargenicin A1. [, ]

Q8: How do structural modifications impact the biological activity of nargenicin?

A8: Research on nargenicin analogs highlights the importance of specific structural features for its biological activity:

- Ether bridge: The presence of an ether bridge in the cis-decalin moiety is crucial for nargenicin's antibacterial activity. [, ]

- Hydroxyl Groups: Selective blocking of hydroxyl groups at positions 9, 11, and 18 in nodusmicin (a related macrolide) and positions 11 and 18 in nargenicin A1 yielded analogs with retained antibacterial activity. []

- Methylation: Removing the methyl group at the 23 position of nargenicin A1 to create 23-demethyl 8,13-deoxynargenicin (compound 9) enhanced its anticancer and anti-angiogenic properties. [, ]

Q9: What is known about the biosynthesis of nargenicin A1?

A10: Nargenicin A1 biosynthesis involves a polyketide synthase (PKS) pathway. [, , , ] The PKS assembles the macrolide ring using acetate and propionate units. [, , ] A key step is the formation of the ether bridge in the cis-decalin moiety, catalyzed by an iron-α-ketoglutarate-dependent dioxygenase enzyme. []

Q10: Can metabolic engineering enhance nargenicin A1 production?

A10: Yes, research has demonstrated successful strategies for enhancing nargenicin A1 production in Nocardia sp. CS682:

- Precursor Supplementation: Supplementing the culture medium with precursors like methyl oleate, sodium propionate, and sodium acetate significantly increased nargenicin A1 production. []

- Overexpression of Biosynthetic Genes: Overexpressing genes involved in the biosynthesis of precursors, such as S-adenosylmethionine synthetase (MetK) and acetyl-CoA carboxylase complex (AccA2 and AccBE), also enhanced nargenicin A1 production. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-[(Z)-pentylideneamino]formamide](/img/structure/B1233683.png)

![[(1S,5R,6R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] 2-methylbutanoate](/img/structure/B1233686.png)

![6-N-(furan-2-ylmethyl)-4-N-(4-methoxyphenyl)-2-N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine](/img/structure/B1233705.png)